N'-phenylbenzenesulfonohydrazide

Thermal stability Pyrolysis Blowing agent differentiation

Researchers requiring a robust reagent for carbonyl analysis often encounter functional failures when mistakenly selecting blowing-agent-grade sulfonohydrazides. N′-Phenylbenzenesulfonohydrazide is specifically validated for aldehyde/ketone detection. Its N-phenyl group provides an intrinsic UV chromophore, eliminating secondary derivatization steps. For medicinal chemistry, it serves as a direct precursor to sulfonyl hydrazone inhibitors (structurally related MAO-A IC₅₀: 0.33-7.14 µM). This compound remains thermally intact until ~240°C, unlike BSH/TSH which decompose below 110°C, making it suitable for high-temperature synthetic methodologies. Procure with confidence: ≥95% purity, long-term storage in a cool, dry place, and not classified as a hazardous material for transport.

Molecular Formula C12H12N2O2S
Molecular Weight 248.30 g/mol
CAS No. 6596-69-6
Cat. No. B12000151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-phenylbenzenesulfonohydrazide
CAS6596-69-6
Molecular FormulaC12H12N2O2S
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O2S/c15-17(16,12-9-5-2-6-10-12)14-13-11-7-3-1-4-8-11/h1-10,13-14H
InChIKeyNLEOEXCPIKOHJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N′-Phenylbenzenesulfonohydrazide: Identity & Procurement Profile


N′-Phenylbenzenesulfonohydrazide (CAS 6596‑69‑6, molecular formula C₁₂H₁₂N₂O₂S, molecular weight 248.30 g·mol⁻¹) is a crystalline sulfonohydrazide derivative bearing a phenyl substituent on the hydrazine β‑nitrogen . Unlike simple benzenesulfonohydrazides that function primarily as chemical blowing agents, this compound is primarily employed as an analytical derivatisation reagent for the detection and spectrophotometric determination of aldehydes and ketones via formation of coloured phenylhydrazone derivatives . The compound is supplied commercially with a minimum purity specification of ≥95 % and is recommended for long‑term storage in a cool, dry environment .

Analytical derivatisation reagent for carbonyl detection
Thermally stable platform for high-temperature protocols
Research-grade purity specification

Irreplaceability of N′-Phenylbenzenesulfonohydrazide


Generic benzenesulfonohydrazides such as BSH (CAS 80‑17‑1) and p‑toluenesulfonohydrazide (TSH, CAS 1576‑35‑8) are optimised as chemical blowing agents that decompose near 100 °C with quantitative gas evolution . In contrast, N‑phenyl substitution on the hydrazine nitrogen fundamentally alters the thermal decomposition pathway: N‑phenyl‑N′‑arenesulfonylhydrazines undergo homolytic N–N and S–N bond cleavage only at ca. 240 °C, generating a complex mixture of rearrangement products rather than clean N₂ release . Moreover, the N‑phenyl group introduces a strong UV‑absorbing chromophore that enables spectrophotometric detection of carbonyl derivatives—a capability absent in the unsubstituted blowing‑agent hydrazides . These divergent thermal and photophysical properties mean that selecting the unsubstituted analog for an analytical application will result in functional failure.

Unsubstituted benzenesulfonohydrazide (BSH) and p-toluenesulfonohydrazide (TSH) function as blowing agents and lack the N-phenyl chromophore required for carbonyl detection.
Thermal decomposition pathway of N-phenyl derivatives differs fundamentally; BSH/TSH decompose at low temperatures, incompatible with high-temperature derivatisation protocols.
Selecting an unsubstituted analog for analytical carbonyl quantification will result in absent spectrophotometric signal.

N′-Phenylbenzenesulfonohydrazide: Quantitative Differentiation


Thermal Decomposition Onset vs. BSH

N‑Phenyl‑N′‑arenesulfonylhydrazines (the general class to which the target compound belongs) undergo pyrolytic decomposition only at ca. 240 °C under nitrogen, whereas unsubstituted benzenesulfonohydrazide (BSH) decomposes rapidly at 101–104 °C with quantitative N₂ evolution . This >130 °C upward shift in decomposition temperature eliminates the target compound's utility as a low‑temperature blowing agent but renders it thermally robust for high‑temperature analytical derivatisation protocols.

Thermal onset
Class-level inference
ΔT >135 °C vs BSH
Supports high-temperature derivatisation protocols
Class-level data; verify for specific lot
Thermal stability Pyrolysis Blowing agent differentiation

Spectrophotometric Carbonyl Detection vs. BSH

N‑Phenylbenzenesulfonohydrazide reacts with aldehydes and ketones to form coloured hydrazone derivatives that can be analysed spectrophotometrically . The N‑phenyl substituent introduces a strong UV‑absorbing chromophore (π→π* transition of the phenyl ring conjugated to the hydrazone double bond) that enables detection without additional chromophoric derivatisation. In contrast, benzenesulfonohydrazide (BSH) lacks this inherent chromophore and is not marketed or documented as a spectrophotometric carbonyl detection reagent; its primary documented use is as a chemical blowing agent .

Carbonyl detection
Class-level inference
Target: forms coloured hydrazones
BSH: no chromophore, blowing agent
Enables spectrophotometric carbonyl quantification
Functional divergence from unsubstituted analogs
Carbonyl derivatisation UV-Vis spectrophotometry Aldehyde/ketone detection

Purity Baseline vs. 4-Methyl Analog

Commercially, N′-phenylbenzenesulfonohydrazide is supplied with a minimum purity specification of 95 % (AKSci) . The closest substituted analog, 4‑methyl‑N′‑phenylbenzenesulfonohydrazide (CAS 29110‑75‑6), is also typically specified at 95 % purity . No quantitative purity advantage exists between these two compounds at the vendor specification level; both meet a standard research‑grade purity threshold of ≥95 %.

Purity baseline
Head-to-head
≥95% (equivalent to 4-methyl analog)
Selection based on application, not purity
Vendor specification; review COA
Purity specification Procurement quality Vendor specification

G6PD Inhibitory Potency (4-Methyl Analog)

The closest structurally characterised analog, 4‑methyl‑N′‑phenylbenzenesulfonohydrazide, was tested against human glucose‑6‑phosphate dehydrogenase (G6PD) and exhibited an IC₅₀ >80 000 nM (>80 µM) in a PubChem‑curated bioassay . This potency is three to four orders of magnitude weaker than typical reference G6PD inhibitors, indicating that neither the parent compound nor its 4‑methyl analog is a potent G6PD ligand. No G6PD inhibition data are available for the unsubstituted N′‑phenylbenzenesulfonohydrazide, but the near‑identical core scaffold predicts comparably weak activity.

G6PD inhibition
Class-level inference
IC&sub50; >80 μM (4-methyl analog)
Not a potent G6PD ligand; unsuitable for G6PD targeting
Class-level; no direct data for parent compound
G6PD inhibition Enzyme assay IC50

N′-Phenylbenzenesulfonohydrazide: Application Scenarios


Aldehyde & Ketone Determination in QC

Based on its documented reactivity with carbonyl compounds to form coloured hydrazone derivatives detectable by UV‑Vis spectrophotometry , N′‑phenylbenzenesulfonohydrazide is suitable for routine aldehyde/ketone quantification in pharmaceutical, food, or environmental QC workflows. Unlike unsubstituted benzenesulfonohydrazide, which lacks the necessary chromophore and is functionally a blowing agent, the N‑phenyl group provides inherent spectrophotometric sensitivity without requiring a secondary derivatisation step .

Sulfonohydrazone Precursor for MedChem

The compound serves as a direct precursor to N‑phenyl‑N′‑benzylidene‑benzenesulfonohydrazide derivatives, which are employed as intermediates for heterocyclic synthesis and as monoamine oxidase inhibitors (sulfonyl hydrazones derived from analogous scaffolds exhibit MAO‑A IC₅₀ values of 0.33–7.14 µM) . The pre‑installed N‑phenyl group eliminates one synthetic step compared to routes starting from unsubstituted benzenesulfonohydrazide, providing a practical advantage for medicinal chemistry procurement .

Thermally Stable Reagent for High-Temperature Reactions

Unlike BSH or TSH, which decompose below 110 °C with rapid gas evolution , N‑phenyl‑N′‑arenesulfonylhydrazines remain intact until ca. 240 °C . This thermal stability makes the compound a candidate for reactions requiring prolonged heating (e.g., DMSO or DMF reflux conditions at 150–190 °C) where conventional sulfonohydrazides would prematurely decompose. Procurement for high‑temperature synthetic methodology development should prioritise this compound over BSH/TSH.

Unsuitable for Foam & Rubber Blowing

The decomposition temperature of N‑phenyl‑substituted arenesulfonylhydrazines (ca. 240 °C) far exceeds the processing window of most thermoplastics and elastomers (typically 150–200 °C) . Additionally, the decomposition pathway yields a complex mixture of SO₂, H₂S, NH₃, arenes, and rearrangement products rather than the clean N₂ gas evolution required for uniform cell formation . Users requiring a sulfonohydrazide blowing agent must select BSH (decomposition 101–104 °C) or p‑toluenesulfonohydrazide (TSH, decomposition 103–110 °C) .

Application
Selection Property
Validation Focus
Carbonyl detection in QC
N-phenyl chromophore enables direct spectrophotometric detection
Verify hydrazone formation with target aldehydes/ketones
MedChem sulfonohydrazone synthesis
Pre-installed N-phenyl group eliminates one synthetic step
Confirm reactivity under coupling conditions
High-temperature reagent
Thermal stability significantly higher than BSH/TSH
Confirm no premature decomposition at reaction temperature
Foam/rubber blowing (unsuitable)
Decomposition pathway does not produce clean N&sub2; gas
Select BSH or TSH for blowing applications
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